molecular formula C17H21BrN2OS B2633340 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone CAS No. 851800-38-9

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone

Cat. No.: B2633340
CAS No.: 851800-38-9
M. Wt: 381.33
InChI Key: VIVJKXNZWUKDRF-UHFFFAOYSA-N
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Description

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone is a synthetic organic molecule characterized by the presence of a bromobenzyl thioether group, an imidazole ring, and a cyclohexyl methanone moiety

Scientific Research Applications

Chemistry

In chemistry, (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties

Industry

In the industrial sector, this compound could be explored for use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Bromobenzyl Thioether Group: This step involves the nucleophilic substitution reaction between 4-bromobenzyl chloride and a thiol derivative, such as thiourea, to form the thioether linkage.

    Attachment of the Cyclohexyl Methanone Moiety: The final step involves the acylation of the imidazole ring with cyclohexylcarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexyl methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-bromobenzyl)thio derivatives: Compounds with similar thioether linkages but different substituents on the benzyl group.

    Imidazole derivatives: Molecules containing the imidazole ring but with different substituents at various positions.

    Cyclohexyl methanone derivatives: Compounds with the cyclohexyl methanone moiety but different functional groups attached.

Uniqueness

The uniqueness of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVJKXNZWUKDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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